molecular formula C26H29ClFNO2 B5036776 2-(4-fluorophenyl)-4-(4-morpholinyl)-1,3-diphenyl-2-butanol hydrochloride

2-(4-fluorophenyl)-4-(4-morpholinyl)-1,3-diphenyl-2-butanol hydrochloride

Cat. No. B5036776
M. Wt: 442.0 g/mol
InChI Key: ARUWWYDSBONSNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-4-(4-morpholinyl)-1,3-diphenyl-2-butanol hydrochloride, also known as FUBPB22, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indole-derived synthetic cannabinoids and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201.

Mechanism of Action

2-(4-fluorophenyl)-4-(4-morpholinyl)-1,3-diphenyl-2-butanol hydrochloride exerts its pharmacological effects by binding to the cannabinoid receptors CB1 and CB2 in the brain and peripheral tissues. This binding leads to the activation of various signaling pathways that modulate neurotransmitter release and neuronal activity. 2-(4-fluorophenyl)-4-(4-morpholinyl)-1,3-diphenyl-2-butanol hydrochloride has been shown to have a high affinity for CB1 receptors, which are primarily located in the brain.
Biochemical and Physiological Effects
2-(4-fluorophenyl)-4-(4-morpholinyl)-1,3-diphenyl-2-butanol hydrochloride has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, 2-(4-fluorophenyl)-4-(4-morpholinyl)-1,3-diphenyl-2-butanol hydrochloride has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-fluorophenyl)-4-(4-morpholinyl)-1,3-diphenyl-2-butanol hydrochloride is its high potency and selectivity for cannabinoid receptors. This makes it an ideal tool for studying the physiological and pharmacological effects of cannabinoid receptors in vitro and in vivo. However, one of the limitations of 2-(4-fluorophenyl)-4-(4-morpholinyl)-1,3-diphenyl-2-butanol hydrochloride is its potential for abuse and dependence, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(4-fluorophenyl)-4-(4-morpholinyl)-1,3-diphenyl-2-butanol hydrochloride. One potential area of research is the development of novel synthetic cannabinoids with improved pharmacological profiles and reduced potential for abuse. Additionally, further research is needed to fully elucidate the mechanism of action of 2-(4-fluorophenyl)-4-(4-morpholinyl)-1,3-diphenyl-2-butanol hydrochloride and its potential therapeutic applications. Finally, more studies are needed to investigate the long-term effects of 2-(4-fluorophenyl)-4-(4-morpholinyl)-1,3-diphenyl-2-butanol hydrochloride on the brain and other organs.

Synthesis Methods

The synthesis of 2-(4-fluorophenyl)-4-(4-morpholinyl)-1,3-diphenyl-2-butanol hydrochloride involves the reaction of 4-fluorobenzyl chloride with 4-morpholinobutan-1-amine in the presence of sodium hydride. The resulting intermediate is then reacted with 1,3-diphenyl-2-butanol in the presence of phosphorus oxychloride to yield 2-(4-fluorophenyl)-4-(4-morpholinyl)-1,3-diphenyl-2-butanol hydrochloride. This synthesis method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

2-(4-fluorophenyl)-4-(4-morpholinyl)-1,3-diphenyl-2-butanol hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in animal models. Additionally, 2-(4-fluorophenyl)-4-(4-morpholinyl)-1,3-diphenyl-2-butanol hydrochloride has been investigated for its potential use in the treatment of various neurological disorders such as epilepsy and Parkinson's disease.

properties

IUPAC Name

2-(4-fluorophenyl)-4-morpholin-4-yl-1,3-diphenylbutan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28FNO2.ClH/c27-24-13-11-23(12-14-24)26(29,19-21-7-3-1-4-8-21)25(22-9-5-2-6-10-22)20-28-15-17-30-18-16-28;/h1-14,25,29H,15-20H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUWWYDSBONSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(C2=CC=CC=C2)C(CC3=CC=CC=C3)(C4=CC=C(C=C4)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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